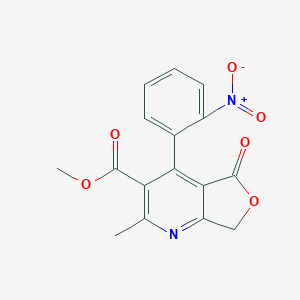

Hydroxy Dehydro Nifedipine Lactone

Description

Contextualization within Dihydropyridine (B1217469) Metabolism Research

The study of Hydroxy Dehydro Nifedipine (B1678770) Lactone is intrinsically linked to the broader field of dihydropyridine metabolism research. Dihydropyridines are a class of organic compounds that form the basis of many important pharmaceuticals, most notably calcium channel blockers used in the treatment of hypertension and angina. Nifedipine, a first-generation dihydropyridine, undergoes extensive metabolism in the body, primarily orchestrated by the cytochrome P450 3A4 (CYP3A4) enzyme system in the liver. nih.govnih.gov This metabolic process, known as first-pass metabolism, significantly reduces the bioavailability of the parent drug. nih.gov

The metabolism of nifedipine is a complex cascade of reactions, leading to the formation of several metabolites. The primary and most well-documented pathway involves the oxidation of the dihydropyridine ring to a pyridine (B92270) ring, forming the main, inactive metabolite known as dehydronifedipine (DNIF). nih.govnih.gov Further metabolic transformations of dehydronifedipine give rise to a variety of other compounds, including Hydroxy Dehydro Nifedipine Lactone. The formation of this lactone is a result of oxidative cleavage of an ester group on a pyridine-carboxylic acid ester metabolite of nifedipine. nih.gov The study of these metabolic pathways is essential for understanding drug efficacy, inter-individual variability in drug response, and potential drug-drug interactions.

Significance as a Metabolite and Research Intermediate

This compound, often referred to in scientific literature as dehydronifedipinolactone or metabolite M-III, holds considerable significance as both a terminal metabolite and a crucial research intermediate. Its importance in research stems from its utility as an analytical standard for the accurate quantification of nifedipine and its metabolites in biological samples such as plasma and urine.

The development of sensitive and specific analytical methods, such as high-performance liquid chromatography (HPLC) and gas chromatography (GC), has been pivotal in pharmacokinetic studies of nifedipine. For these methods to be accurate, pure reference standards of the parent drug and its key metabolites are indispensable. The synthesis and availability of this compound as a standard have enabled researchers to:

Accurately measure its concentration in biological fluids, providing a more complete picture of nifedipine's metabolic fate.

Investigate the activity of metabolic enzymes, particularly CYP3A4, by monitoring the formation of this and other metabolites.

Conduct in vitro metabolism studies to explore the mechanisms of drug interactions and the influence of genetic polymorphisms on drug metabolism.

The ability to quantify this compound allows for a more comprehensive assessment of nifedipine's pharmacokinetics, contributing to a better understanding of why its effects can vary among individuals.

Historical Perspective of Nifedipine Metabolism and Metabolite Identification

The journey to understanding the metabolic fate of nifedipine and identifying its various metabolites, including this compound, has been a gradual process built upon decades of research. Early studies in the 1970s and 1980s laid the groundwork for our current knowledge.

Initial investigations into nifedipine metabolism focused on the primary pyridine metabolite, dehydronifedipine, which was identified as the major product of the first-pass effect. A significant step forward came with a 1980 study published in the Chemical and Pharmaceutical Bulletin, which detailed the identification of nifedipine metabolites and their determination by gas chromatography, providing an early comprehensive look at the drug's biotransformation.

Further refinement in analytical techniques led to the identification of additional, more minor metabolites. A key publication in this area is a 1986 paper in the Canadian Journal of Physiology and Pharmacology. This study explicitly described a high-performance liquid chromatography (HPLC) method for the analysis of nifedipine and three of its metabolites, including "dehydronifedipinolactone (III)". This research provided a validated method for quantifying this specific lactone metabolite in human serum and urine, solidifying its place in the known metabolic pathway of nifedipine. These seminal studies, along with subsequent research, have been crucial in piecing together the complex puzzle of dihydropyridine metabolism.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2-methyl-4-(2-nitrophenyl)-5-oxo-7H-furo[3,4-b]pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O6/c1-8-12(15(19)23-2)13(14-10(17-8)7-24-16(14)20)9-5-3-4-6-11(9)18(21)22/h3-6H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZHFIISQXLFKEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C2C(=N1)COC2=O)C3=CC=CC=C3[N+](=O)[O-])C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10544728 | |

| Record name | Methyl 2-methyl-4-(2-nitrophenyl)-5-oxo-5,7-dihydrofuro[3,4-b]pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10544728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34785-00-7 | |

| Record name | Methyl 2-methyl-4-(2-nitrophenyl)-5-oxo-5,7-dihydrofuro[3,4-b]pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10544728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Pharmacokinetic Investigations of Hydroxy Dehydro Nifedipine Lactone

Absorption, Distribution, Metabolism, and Excretion (ADME) Research

Hydroxy Dehydro Nifedipine (B1678770) Lactone is a metabolite of nifedipine, a dihydropyridine (B1217469) calcium channel blocker. nih.govnih.gov The pharmacokinetic profile of this lactone is intrinsically linked to the metabolism of its parent compound, nifedipine. Nifedipine undergoes extensive hepatic metabolism, primarily through the cytochrome P450 3A4 (CYP3A4) enzyme system. nih.gov The primary metabolic pathway involves the oxidation of the dihydropyridine ring to a pyridine (B92270) ring, forming dehydronifedipine. drugbank.com This is followed by further metabolic steps, including the formation of lactone derivatives. nih.govsigmaaldrich.comsigmaaldrich.com Nifedipine is almost completely absorbed from the gastrointestinal tract, but its bioavailability is reduced due to significant first-pass metabolism in the liver. drugbank.comsigmaaldrich.com

Systemic Clearance and Elimination Pathways (e.g., Renal Excretion)

The systemic clearance of the parent drug, nifedipine, is high, with a total body clearance reported to be between 450 and 700 mL/min. drugbank.comsigmaaldrich.com This rapid clearance is primarily due to extensive hepatic metabolism. The resulting metabolites, including Hydroxy Dehydro Nifedipine Lactone, are pharmacologically inactive and are eliminated from the body. The primary route of elimination for these metabolites is through the kidneys. drugbank.com Approximately 60-80% of an administered dose of nifedipine is recovered in the urine in the form of its inactive, water-soluble metabolites. drugbank.com The remainder is eliminated via the feces as metabolites. drugbank.com

Half-Life Determination in Biological Systems

The terminal elimination half-life of the parent compound, nifedipine, is approximately 2 hours for immediate-release formulations. drugbank.com Extended-release preparations are designed to maintain therapeutic plasma concentrations over a 24-hour period. nih.gov Following intravenous administration, nifedipine exhibits biphasic elimination with a beta-phase half-life of about 1.26 hours in healthy volunteers. sigmaaldrich.comsigmaaldrich.com Specific half-life determination for the this compound metabolite in biological systems is not extensively detailed in the reviewed literature, which primarily focuses on the parent drug.

Factors Influencing Pharmacokinetics

The formation and subsequent clearance of this compound are subject to various factors that influence the metabolism of nifedipine.

Impact of Enzyme Polymorphisms (e.g., CYP3A4, CYP3A5)

The metabolism of nifedipine is predominantly carried out by CYP3A enzymes, with CYP3A4 playing the major role. nih.govnih.gov Genetic polymorphisms in the genes encoding these enzymes can lead to significant inter-individual variability in drug metabolism and, consequently, in the plasma concentrations of both the parent drug and its metabolites. nih.gov

CYP3A5 is a highly polymorphic enzyme. nih.gov Individuals with at least one functional CYP3A51 allele express the active enzyme, while those homozygous for the non-functional CYP3A53 allele have significantly lower or no CYP3A5 activity. nih.gov Although CYP3A4 is more efficient at metabolizing nifedipine than CYP3A5 in in-vitro systems, the expression of CYP3A5 can still contribute significantly to nifedipine metabolism, particularly in individuals who are expressors. nih.govnih.gov Studies have shown that the CYP3A5 genotype can influence nifedipine plasma concentrations. nih.gov For instance, in a study of pregnant women treated for preterm labor, those expressing the functional CYP3A51 allele had lower plasma concentrations of nifedipine compared to non-expressors. nih.gov This suggests a faster metabolism of nifedipine to its metabolites, including this compound, in CYP3A5 expressors.

The impact of CYP3A4 polymorphisms on nifedipine metabolism is also a subject of research, though findings can be complex due to the strong linkage between certain CYP3A4 and CYP3A5 variants. nih.gov

Table 1: Influence of CYP3A5 Genotype on Nifedipine Pharmacokinetics

| Genotype Group | Nifedipine Concentration | Implication for Metabolite Formation |

|---|---|---|

| CYP3A5 Expressors (*1 allele) | Lower | Potentially faster formation of metabolites |

Drug-Drug Interactions Affecting Metabolic Fate

Given that nifedipine is a substrate of CYP3A4, its metabolism can be significantly affected by co-administered drugs that are inhibitors or inducers of this enzyme. drugbank.com This, in turn, affects the formation rate and concentration of its metabolites.

Strong inhibitors of CYP3A4, such as certain antifungal agents (e.g., ketoconazole) and macrolide antibiotics (e.g., erythromycin), can decrease the metabolism of nifedipine, leading to higher plasma concentrations of the parent drug and potentially lower or delayed formation of this compound. drugbank.comnih.gov Conversely, inducers of CYP3A4, such as certain anticonvulsants (e.g., carbamazepine) and rifampicin, can increase the metabolism of nifedipine, resulting in lower plasma concentrations of the parent drug and faster formation and elimination of its metabolites. drugbank.com For example, the metabolism of nifedipine can be decreased when combined with aprepitant (B1667566) and increased when combined with apremilast. drugbank.com

Population Pharmacokinetic Modeling and Simulation

Population pharmacokinetic (PopPK) modeling is a valuable tool used to understand the sources of variability in drug pharmacokinetics within a patient population. dovepress.com Several PopPK models have been developed for nifedipine. dovepress.comnih.govnih.gov These models typically describe the pharmacokinetics of nifedipine using a one-compartment model with first-order elimination. nih.govnih.gov

A study involving patients with chronic kidney disease (CKD) found that a one-compartment model with zero-order absorption and first-order elimination best described the pharmacokinetics of nifedipine. nih.govnih.gov The estimated apparent clearance (CL/F) was 49.61 L/h and the apparent volume of distribution (V/F) was 2300.26 L. dovepress.comnih.govnih.gov This study also identified several covariates that influence nifedipine clearance, including age, hemoglobin (Hb), and parathyroid hormone (PTH) levels. nih.gov Specifically, PTH levels were found to be negatively correlated with the apparent clearance of nifedipine, suggesting that higher PTH levels in CKD patients might suppress CYP3A-mediated clearance. dovepress.comnih.govnih.gov

Physiologically-based pharmacokinetic (PBPK) modeling is another simulation approach used to predict drug-drug interactions and the pharmacokinetic behavior of drugs in various populations. frontiersin.org PBPK models for nifedipine have been developed to simulate its interaction with other drugs, such as apatinib. frontiersin.org These models can predict changes in the area under the curve (AUC) and maximum concentration (Cmax) of nifedipine when co-administered with a CYP3A4 inhibitor, thereby providing insights into the potential alterations in metabolite formation. frontiersin.org

Table 2: Population Pharmacokinetic Parameters of Nifedipine in CKD Patients

| Parameter | Typical Value | Inter-individual Variability (%) |

|---|---|---|

| Apparent Clearance (CL/F) | 49.61 L/h | 58.33% |

| Apparent Volume of Distribution (V/F) | 2300.26 L | 45.62% |

Data from a study in patients with chronic kidney disease. dovepress.comnih.govnih.gov

Chemical Synthesis and Derivatization Strategies

Synthetic Routes for Hydroxy Dehydro Nifedipine (B1678770) Lactone

The synthesis of Hydroxy Dehydro Nifedipine Lactone, with the IUPAC name methyl 2-methyl-4-(2-nitrophenyl)-5-oxo-7H-furo[3,4-b]pyridine-3-carboxylate, involves the construction of a complex fused heterocyclic system. nih.gov

Oxidation-Based Synthetic Methodologies

Oxidation is a key transformation in the formation of lactones from various precursors. In the context of nifedipine metabolites, the lactone ring of a related compound is formed through an oxidative pathway. The primary pyridine (B92270) metabolite of nifedipine can undergo direct oxidation at the 2-methyl group. This generates an unstable 2-hydroxymethyl intermediate that rapidly cyclizes to form the corresponding lactone. nih.gov This metabolic pathway highlights a potential synthetic strategy using selective oxidation of a methyl group on the pyridine ring of a suitable precursor.

General oxidation-based methodologies for lactone synthesis that could be adapted include:

Baeyer-Villiger Oxidation: This reaction converts cyclic ketones into lactones using peroxy acids or other peroxides. While this method is common for synthesizing lactones, it would require a precursor with a pre-formed cyclic ketone integrated into the pyridine system. alfa-chemistry.com

Oxidative Lactonization of Diols: Diols can be oxidized to form lactones, often using specific catalysts. This process involves the oxidation of one alcohol to an aldehyde, which then cyclizes with the second alcohol to form a hemiacetal (or lactol), followed by further oxidation to the lactone. youtube.comresearchgate.net

Multi-Step Synthesis from Precursors

The construction of the furo[3,4-b]pyridin-5-one core of this compound from simple precursors is a complex challenge. While a direct route from 2-nitrobenzaldehyde (B1664092) and 2-methyl-4-pyridone is not explicitly detailed in the surveyed literature, established methods for synthesizing the core structure suggest a plausible pathway.

One potential strategy involves the reaction of a lithiated pyridine derivative with an aldehyde. For instance, a one-pot method has been developed for preparing furo[3,4-b]pyridine-5(7H)-ones from 2-bromopyridine-3-carboxylic acid. nih.gov In this approach, the acid is treated with butyllithium (B86547) to create a doubly lithiated intermediate, which then reacts with a carbonyl compound (such as 2-nitrobenzaldehyde) to yield the fused furopyridinone structure after acidic workup. nih.gov

A plausible multi-step sequence adapted for this compound could involve:

Initial synthesis of a substituted pyridine-3-carboxylic acid.

Introduction of a bromine or other suitable group at the 2-position to facilitate lithiation.

Reaction of the lithiated intermediate with 2-nitrobenzaldehyde to form the 4-aryl substituent and the hydroxymethyl group that will form the lactone.

Esterification of the carboxylic acid at position 3.

Cyclization to form the final furo[3,4-b]pyridin-5-one ring system.

Asymmetric Synthesis Approaches for Lactone Compounds

The creation of chiral lactones is of significant interest, particularly for pharmaceutical applications. Asymmetric synthesis aims to produce enantiomerically pure compounds through the use of chiral catalysts or auxiliaries. nih.gov

Several key strategies are employed for the asymmetric synthesis of lactones:

Catalytic Asymmetric Hydrogenation: Chiral metal complexes, such as those containing iridium or ruthenium with chiral ligands (e.g., BINAP), can effectively catalyze the asymmetric hydrogenation of ketoesters to produce chiral lactones with high enantioselectivity. nih.gov

Chiral Auxiliary-Mediated Synthesis: Auxiliaries, such as those used in Evans' aldol (B89426) reactions, can control the stereochemistry of key bond-forming steps. A versatile methodology for synthesizing chiral δ-lactones with multiple stereocenters relies on a sequence of Evans' aldol reaction, hydroxyl-directed cyclopropanation, and subsequent ring-opening to form the lactone. beilstein-journals.org

Table 1: Examples of Catalysts and Auxiliaries in Asymmetric Lactone Synthesis

| Approach | Catalyst/Auxiliary Example | Target Intermediate | Reference |

| Asymmetric Hydrogenation | Chiral Iridium Complexes | Ketoesters | nih.gov |

| Asymmetric Hydrogenation | Ru-BINAP | Keto-functionalized precursors | nih.gov |

| Auxiliary-Controlled Aldol | Evans' Oxazolidinone | β-hydroxy carbonyl compounds | beilstein-journals.org |

Biocatalytic and Chemoenzymatic Synthesis of Lactones

Biocatalysis offers a green and highly selective alternative to traditional chemical methods for lactone synthesis. nih.gov Enzymes can operate under mild conditions and often provide excellent stereo- and regioselectivity.

Prominent biocatalytic methods include:

Baeyer-Villiger Monooxygenases (BVMOs): These enzymes catalyze the oxidation of cyclic ketones to the corresponding lactones, mirroring the chemical Baeyer-Villiger oxidation but with higher selectivity and under environmentally benign conditions. chemicalbook.comnih.govnih.gov

Alcohol Dehydrogenases (ADHs): ADHs can catalyze the oxidative lactonization of diols. nih.gov This often requires a cofactor regeneration system to be practical for synthesis. youtube.com

Chemoenzymatic Routes: These strategies combine enzymatic steps with chemical reactions. For example, an enzyme can be used to perform a selective hydroxylation, followed by a chemical step to induce lactonization. axios-research.com This approach leverages the high selectivity of enzymes for specific transformations within a multi-step chemical synthesis.

Table 2: Enzymes Used in Biocatalytic Lactone Synthesis

| Enzyme Class | Reaction Type | Substrate Example | Reference |

| Baeyer-Villiger Monooxygenases (BVMOs) | Oxidation of cyclic ketones | Cyclohexanone | chemicalbook.comnih.gov |

| Alcohol Dehydrogenases (ADHs) | Oxidative lactonization of diols | 1,4-Butanediol | youtube.comnih.gov |

| Hydrolases / Lipases | Kinetic resolution of racemic lactones | Racemic lactones | nih.gov |

Synthesis of Deuterated Analogs for Research Applications

Deuterated analogs of chemical compounds are invaluable tools in research, particularly for studying metabolic pathways and reaction mechanisms. The substitution of hydrogen with deuterium (B1214612) can alter the rate of metabolic reactions involving C-H bond cleavage, a phenomenon known as the kinetic isotope effect.

The synthesis of deuterated analogs of nifedipine metabolites has been performed to investigate their pharmacokinetics. nih.gov Specifically, a deuterated analog of the primary pyridine metabolite of nifedipine was used to demonstrate that its metabolism involves an oxidative mechanism. nih.gov A commercial supplier also lists a deuterated version of a related compound, Dehydronifedipine-d6, indicating its utility in research. cymitquimica.com

The synthesis of a deuterated version of this compound would likely involve incorporating deuterium into one of the starting materials. For example, using a deuterated version of the acetoacetate (B1235776) precursor in a Hantzsch-type synthesis would lead to a deuterated pyridine core, which could then be carried through the subsequent steps to yield the final deuterated lactone.

Advanced Analytical Methodologies for Detection and Quantification

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of Nifedipine (B1678770) and its metabolites, including Hydroxy Dehydro Nifedipine Lactone. nih.gov HPLC methods are prized for their ability to separate complex mixtures into individual components, allowing for precise quantification.

In a typical HPLC application for Nifedipine and its metabolites, a reversed-phase column, such as a C8 or C18, is employed. nih.govnih.gov The separation is achieved by a mobile phase, often a mixture of an aqueous buffer (like ammonium (B1175870) formate) and an organic solvent (like methanol (B129727) or acetonitrile), which is pumped through the column at a specific flow rate. nih.govpensoft.net Detection is commonly performed using a UV-Visible spectrophotometer set at a wavelength where the analytes exhibit maximum absorbance, such as 238 nm or 254 nm. semanticscholar.orgnih.gov

The versatility of HPLC allows for both isocratic methods, where the mobile phase composition remains constant, and gradient methods, where the composition changes over the course of the analysis to optimize the separation of compounds with different polarities. nih.gov For instance, a gradient elution can effectively separate Nifedipine from its more polar metabolites. The development of Ultra-High-Performance Liquid Chromatography (UHPLC) has further enhanced these capabilities, offering faster analysis times and improved resolution. nih.gov

Key HPLC Method Parameters for Nifedipine and Metabolite Analysis:

| Parameter | Typical Value/Condition | Source |

| Column | C8 or C18 reversed-phase | nih.govnih.gov |

| Mobile Phase | Acetonitrile:water or Methanol:water mixture | pensoft.netsemanticscholar.org |

| Detector | UV-Visible Spectrophotometer | semanticscholar.orgnih.gov |

| Wavelength | 238 nm or 254 nm | semanticscholar.orgnih.gov |

| Flow Rate | 0.5 - 1.2 mL/min | nih.govsemanticscholar.org |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Bioanalysis

For bioanalytical applications requiring high sensitivity and selectivity, particularly in complex biological matrices like plasma and urine, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the gold standard. thieme-connect.comnih.gov This powerful technique couples the separation capabilities of HPLC with the mass-based detection of a tandem mass spectrometer.

In LC-MS/MS analysis of this compound, the eluent from the HPLC column is introduced into the mass spectrometer's ion source, typically an electrospray ionization (ESI) source. researchgate.net The analyte is ionized, and the precursor ion corresponding to its molecular weight is selected in the first mass analyzer (Q1). This precursor ion is then fragmented in a collision cell, and the resulting product ions are analyzed in the second mass analyzer (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity, as it monitors a specific precursor-to-product ion transition for the analyte of interest. thieme-connect.com

Method Development for Sensitivity and Selectivity

The development of a robust LC-MS/MS method hinges on optimizing several key parameters to achieve the desired sensitivity and selectivity. This includes the careful selection of the mobile phase composition and gradient to ensure efficient chromatographic separation and optimal ionization. nih.gov The ionization source parameters, such as spray voltage and gas flows, are fine-tuned to maximize the signal of the target analyte.

A critical aspect of method development is minimizing matrix effects, which are interferences from other components in the biological sample that can suppress or enhance the analyte's signal. thieme-connect.com This is often addressed through meticulous sample preparation techniques, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), and by optimizing chromatographic conditions to separate the analyte from interfering substances. thieme-connect.comnih.gov

Use of Internal Standards and Calibration Protocols

To ensure accuracy and precision in quantification, an internal standard (IS) is invariably used in LC-MS/MS bioanalysis. The ideal internal standard is a structurally similar compound to the analyte that is not present in the biological sample. thieme-connect.com A deuterated analog of the analyte, if available, is often the preferred choice. The IS is added to all samples, calibrators, and quality control samples at a known concentration. By calculating the ratio of the analyte's peak area to the IS's peak area, any variations in sample preparation or instrument response can be compensated for.

Calibration curves are constructed by analyzing a series of calibration standards with known concentrations of the analyte and a constant concentration of the IS. thieme-connect.com These curves plot the peak area ratio against the analyte concentration and are typically fitted with a linear regression model. The concentration of the analyte in unknown samples is then determined by interpolating their peak area ratios from the calibration curve.

Spectrometric Techniques (e.g., UV/Visible, Fluorimetry) in Metabolite Analysis

While LC-MS/MS is the preferred method for bioanalysis, spectrometric techniques like UV/Visible spectrophotometry play a significant role, particularly as detectors in HPLC systems. nih.gov The chromophoric nature of this compound, arising from its aromatic rings and conjugated system, allows for its detection by UV absorbance. nih.gov

UV/Visible detectors are robust, cost-effective, and suitable for routine analysis where high sensitivity is not the primary requirement. The selection of the detection wavelength is crucial for maximizing sensitivity and minimizing interference from other compounds in the sample. semanticscholar.org

Fluorimetry, another spectrometric technique, offers higher sensitivity and selectivity than UV/Visible spectrophotometry for compounds that fluoresce. While not as commonly reported for this compound specifically, it is a valuable tool for the analysis of fluorescent drug metabolites.

Chromatographic Techniques (e.g., HPTLC, GC)

Besides HPLC, other chromatographic techniques have been explored for the analysis of Nifedipine and its metabolites. High-Performance Thin-Layer Chromatography (HPTLC) offers a simple and rapid method for the separation and quantification of these compounds. HPTLC is particularly useful for screening multiple samples simultaneously.

Gas Chromatography (GC) has also been used for the analysis of Nifedipine. thieme-connect.com However, GC analysis of Nifedipine and its metabolites can be challenging due to their thermal lability, which can lead to decomposition in the hot injector port. thieme-connect.com Therefore, derivatization is often required to improve their volatility and thermal stability. GC-MS, which couples gas chromatography with mass spectrometry, can provide high sensitivity and specificity. nih.gov

Validation of Analytical Methods in Biological Matrices

The validation of any analytical method intended for use in bioanalysis is a critical regulatory requirement. thieme-connect.comcarewellpharma.in Method validation ensures that the analytical procedure is reliable, reproducible, and fit for its intended purpose. The key validation parameters, as stipulated by regulatory agencies like the U.S. Food and Drug Administration (FDA), include:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. researchgate.net

Accuracy: The closeness of the measured value to the true value. thieme-connect.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings from a homogeneous sample. This is typically assessed as intra-day and inter-day precision. thieme-connect.com

Linearity and Range: The ability of the method to produce results that are directly proportional to the concentration of the analyte in the sample over a defined range. nih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified with acceptable accuracy and precision, respectively. nih.gov

Recovery: The efficiency of the extraction procedure in recovering the analyte from the biological matrix. pensoft.net

Stability: The stability of the analyte in the biological matrix under various storage and handling conditions. pensoft.net

Typical Validation Parameters for Nifedipine Metabolite Analysis:

| Parameter | Acceptance Criteria | Source |

| Accuracy | Within ±15% of the nominal concentration (±20% for LLOQ) | thieme-connect.com |

| Precision (RSD) | ≤15% (≤20% for LLOQ) | thieme-connect.com |

| Linearity (r²) | ≥0.99 | pensoft.net |

| Recovery | Consistent, precise, and reproducible | pensoft.net |

Pharmacological and Biological Activity Research

Cellular and Subcellular Studies

Impact on Calcium Homeostasis and SignalingThe impact of Hydroxy Dehydro Nifedipine (B1678770) Lactone on calcium homeostasis and signaling pathways has not been a subject of published research. As a metabolite of Nifedipine, a potent calcium channel blocker, its potential effects on calcium regulation are of interest, but no data is currently available to confirm or deny any such activity.

Research on Hydroxy Dehydro Nifedipine Lactone's Interaction with Biological Receptors Remains Largely Unexplored

Initial investigations into the pharmacological profile of this compound, a metabolite of the widely used calcium channel blocker Nifedipine, have yet to yield specific findings regarding its interaction with biological receptors, including the mineralocorticoid receptor.

While the parent compound, Nifedipine, is well-documented as a potent inhibitor of L-type calcium channels, its metabolites are generally considered to be pharmacologically inactive. youtube.comdrugbank.comnih.govyoutube.com Nifedipine undergoes extensive first-pass metabolism in the liver, primarily mediated by the CYP3A4 enzyme, leading to the formation of several metabolites. youtube.comyoutube.com One of these is this compound. drugbank.com

Interestingly, some research has suggested that certain dihydropyridine (B1217469) calcium channel blockers, the class to which Nifedipine belongs, may exhibit antagonist activity at the mineralocorticoid receptor. wikipedia.orgahajournals.org One study demonstrated that Nifedipine itself can inhibit inflammatory and fibrogenic gene expression through mineralocorticoid receptor antagonism in vitro. nih.gov This raises the question of whether its metabolites could share this property.

However, a thorough review of available scientific literature reveals a significant gap in the understanding of the specific biological activities of this compound. Current research and documentation primarily focus on its role as a reference standard for analytical and quality control purposes in the pharmaceutical industry. nih.gov There is a conspicuous absence of studies investigating the binding affinity or functional activity of this particular metabolite at the mineralocorticoid receptor or any other biological receptor.

The table below summarizes the key compounds discussed and their known primary activities.

| Compound Name | Known Primary Activity |

| Nifedipine | L-type calcium channel blocker; potential mineralocorticoid receptor antagonist youtube.comwikipedia.orgnih.gov |

| This compound | Metabolite of Nifedipine; specific receptor interactions not documented in current research |

Structure Activity Relationship Sar Studies

Identification of Key Structural Moieties for Biological Activity

The biological activity of 1,4-dihydropyridine (B1200194) derivatives is intricately linked to their molecular architecture. Key structural features that are generally considered crucial for their action as calcium channel modulators include:

The 1,4-Dihydropyridine Ring: This central scaffold is fundamental for the molecule's interaction with the L-type calcium channel.

Aryl Group at the C4 Position: The presence of a substituted phenyl ring at the fourth position of the DHP ring is a primary requirement for significant biological activity. nih.gov The nature and position of the substituent on this aryl ring can greatly influence the potency and selectivity of the compound. For instance, electron-withdrawing groups on the phenyl ring have been shown to affect receptor-binding activity. nih.gov

Ester Groups at C3 and C5 Positions: Ester functionalities at these positions are considered highly effective for activity. nih.gov Asymmetrical esters, where the groups at C3 and C5 are different, can lead to compounds with modified biological actions. nih.gov The orientation of these ester carbonyl groups is also a significant factor in their interaction with the receptor. nih.gov

In Hydroxy Dehydro Nifedipine (B1678770) Lactone, the core dihydropyridine (B1217469) structure is modified by the formation of a lactone ring, which inherently alters the substitution pattern and conformational flexibility compared to its parent compound, nifedipine.

Table 1: Key Structural Features of 1,4-Dihydropyridines and their General Role in Biological Activity

| Structural Moiety | General Role in Biological Activity |

| 1,4-Dihydropyridine Ring | Core scaffold for binding to calcium channels. |

| C4-Aryl Group | Essential for optimal activity; substituents influence potency. nih.gov |

| C3 and C5 Ester Groups | Crucial for effective receptor interaction. nih.gov |

| Substituents on C4-Aryl Ring | Electron-withdrawing groups can modulate binding affinity. nih.gov |

Influence of the Lactone Ring on Molecular Interactions and Biological Function

The presence of a lactone ring, a cyclic ester, introduces significant structural and electronic changes to the dihydropyridine scaffold, which can profoundly impact its molecular interactions and biological function. While direct studies on Hydroxy Dehydro Nifedipine Lactone are not extensively available, the general principles of lactone chemistry and SAR of related compounds offer insights.

Lactones are known to possess a wide range of biological activities, including antimicrobial and anti-inflammatory properties. cyberleninka.rumdpi.comnih.gov The α,β-unsaturated γ-lactone moiety, in particular, is a structural feature in many biologically active natural products and is often associated with their mechanism of action. mdpi.com

The formation of the lactone ring in this compound results from the cyclization of a hydroxymethyl group (a metabolite of the C2-methyl group of nifedipine) with the C3-carboxylic acid group. This structural modification leads to a more rigid conformation compared to the parent compound. This rigidity can affect how the molecule fits into the binding pocket of the calcium channel receptor. The position of attachment of the lactone ring to the core structure is known to be a critical determinant of biological action in other classes of compounds, such as cardiac glycosides. nih.gov

Conformational Analysis and its Impact on Biological Profiles

The three-dimensional conformation of 1,4-dihydropyridine derivatives is a critical factor governing their biological activity. The DHP ring typically adopts a shallow boat-like conformation. nih.gov The orientation of the C4-aryl substituent relative to the DHP ring is a key determinant of whether a compound will act as a calcium channel antagonist or agonist. nih.gov

For nifedipine and its analogs, the degree of puckering of the dihydropyridine ring and the orientation of the ester groups are important for receptor binding. ias.ac.in Molecular dynamics simulations have shown that the interaction with a lipid bilayer, mimicking a cell membrane environment, can stabilize the bioactive conformation of nifedipine. fao.org

Computational Chemistry Approaches to SAR (e.g., QSAR)

Quantitative Structure-Activity Relationship (QSAR) studies are powerful computational tools used to correlate the chemical structure of compounds with their biological activity. For 1,4-dihydropyridine calcium channel blockers, QSAR models have been developed to predict their potency and to understand the structural features that are most important for their activity. nih.govnih.govntnu.no

These studies often utilize various molecular descriptors, such as electronic, steric, and lipophilic properties, to build a mathematical model that can predict the biological activity of new, untested compounds. nih.govijnrd.org For instance, the lipophilicity and electronic character of substituents have been identified as important factors for the potency of nifedipine analogs. nih.gov

While specific QSAR studies on this compound are not documented in the provided search results, the methodologies applied to other DHPs could be used to predict its activity. Descriptors that capture the unique structural and electronic features of the lactone ring would be essential for developing a reliable QSAR model for this and related compounds. Such models could help in the design of new analogs with improved therapeutic properties.

Toxicological Research and Preclinical Safety Assessment

In Vivo Preclinical Toxicological Evaluations

Specific in vivo preclinical toxicological evaluations for Hydroxy Dehydro Nifedipine (B1678770) Lactone are not detailed in the currently accessible scientific literature. Preclinical toxicology studies in animal models are a standard component of assessing the safety of drug metabolites. researchgate.net These studies typically evaluate a range of toxicological endpoints, including acute, sub-chronic, and chronic toxicity, as well as developmental and reproductive toxicity (DART). birthdefectsresearch.orgtopra.orgdeepdyve.com While extensive in vivo research has been conducted on Nifedipine, the specific toxicological effects of the Hydroxy Dehydro Nifedipine Lactone metabolite have not been individually characterized in published studies.

Role as a Reference Standard in Pharmaceutical Toxicology Studies

This compound serves as a crucial reference standard in pharmaceutical toxicology and quality control. axios-research.comlgcstandards.comglppharmastandards.comsimsonpharma.com As a known impurity of Nifedipine, its availability as a fully characterized chemical compound is essential for several key applications in the pharmaceutical industry. axios-research.comsynzeal.com

These applications include:

Analytical Method Development and Validation: The reference standard is used to develop and validate analytical methods, such as High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC), for the detection and quantification of this specific impurity in the Nifedipine active pharmaceutical ingredient (API) and finished drug products. axios-research.comnih.gov

Quality Control (QC): During the synthesis and formulation stages of Nifedipine, the reference standard allows for the accurate monitoring and control of impurity levels, ensuring that they remain within acceptable limits as defined by regulatory bodies. axios-research.com

Impurity Profiling: It is used in the comprehensive analysis of the impurity profile of Nifedipine, which is a critical component of the drug's safety assessment.

Stability Studies: The reference standard is employed in stability studies to assess the degradation pathways of Nifedipine and the formation of impurities like the lactone over time and under various storage conditions.

By enabling the precise identification and quantification of this impurity, the reference standard for this compound plays an indirect but vital role in the toxicological assessment of Nifedipine, helping to ensure the safety and quality of the final pharmaceutical product. axios-research.comsynzeal.com

Data Table: Chemical Properties of this compound

| Property | Value | Source(s) |

| Chemical Name | methyl 2-methyl-4-(2-nitrophenyl)-5-oxo-7H-furo[3,4-b]pyridine-3-carboxylate | lgcstandards.com |

| Synonyms | 2-Hydroxymethyl-5-(methoxycarbonyl)-6-methyl-4-(2-nitrophenyl)pyridine-3-carboxylic Acid Lactone | lgcstandards.com |

| CAS Number | 34785-00-7 | axios-research.comlgcstandards.comglppharmastandards.com |

| Molecular Formula | C₁₆H₁₂N₂O₆ | axios-research.comlgcstandards.com |

| Molecular Weight | 328.28 g/mol | axios-research.comlgcstandards.com |

Translational Research and Biomarker Discovery Applications

Utilization in Drug Metabolism Pathway Elucidation

Hydroxy Dehydro Nifedipine (B1678770) Lactone is instrumental in clarifying the metabolic fate of Nifedipine. The primary pathway for Nifedipine metabolism involves oxidation, a reaction predominantly catalyzed by the Cytochrome P450 3A (CYP3A) sub-family of enzymes, particularly CYP3A4 and CYP3A5. nih.gov This initial step converts Nifedipine into its pyridine (B92270) analog, Dehydro Nifedipine. utmb.edu

Following this primary oxidation, Dehydro Nifedipine undergoes further biotransformation. One of the subsequent products is Hydroxy Dehydro Nifedipine Lactone. nih.gov The identification and quantification of this lactone in biological samples confirm this specific metabolic route. As a downstream product, its presence provides a more complete picture of the entire metabolic cascade, moving beyond the initial oxidation step. Researchers can analyze the formation of this lactone to understand the multi-step enzymatic processes involved in the clearance of Nifedipine from the body.

Application in Drug-Drug Interaction Studies and Mechanistic Insights

The formation of this compound is highly dependent on the activity of CYP3A4, a major enzyme responsible for the metabolism of a vast number of drugs. This dependency makes the lactone a valuable biomarker for studying drug-drug interactions (DDIs). When Nifedipine is co-administered with other drugs, any alteration in the concentration of its metabolites, including this compound, can provide mechanistic insights into the interaction.

For instance, potent inhibitors of CYP3A4, such as the antifungal drug ketoconazole (B1673606) or even compounds found in grapefruit juice, can significantly reduce the metabolism of Nifedipine. nih.govwellrx.comyoutube.com This inhibition leads to decreased formation of Dehydro Nifedipine and, consequently, this compound. By monitoring the levels of this lactone, researchers can quantify the extent of CYP3A4 inhibition caused by a co-administered drug. A significant decrease in the lactone's concentration would indicate a potent DDI, which could lead to increased Nifedipine levels and potential toxicity. youtube.com

Conversely, drugs that induce CYP3A4 activity would be expected to increase the rate of Nifedipine metabolism, potentially leading to higher concentrations of its metabolites. Therefore, measuring this compound provides a direct window into the functional consequences of DDIs at the enzyme level, helping to predict and explain clinically significant interactions. nih.govnih.gov

Development as a Reference Standard for Nifedipine API

In the pharmaceutical industry, ensuring the purity and quality of Active Pharmaceutical Ingredients (APIs) is paramount. This compound has been developed and is utilized as a certified reference standard for Nifedipine API. nih.govnih.gov As a known metabolite and potential impurity, having a highly characterized standard of this compound is essential for several quality control applications.

These applications include analytical method development and validation (AMV) for assays designed to detect and quantify impurities in Nifedipine drug products. nih.gov By using this reference standard, laboratories can accurately identify and measure the amount of this specific lactone, ensuring that it does not exceed regulatory limits. Its availability allows for the consistent and reliable quality control of Nifedipine formulations during both the synthesis and final product stages. nih.gov

Table 1: Chemical Properties of this compound Reference Standard

| Property | Value | Source |

|---|---|---|

| IUPAC Name | methyl 2-methyl-4-(2-nitrophenyl)-5-oxo-7H-furo[3,4-b]pyridine-3-carboxylate | iu.edu |

| CAS Number | 34785-00-7 | nih.govnih.goviu.edu |

| Molecular Formula | C₁₆H₁₂N₂O₆ | nih.goviu.edu |

| Molecular Weight | 328.28 g/mol | nih.goviu.edu |

| Synonyms | 2-Hydroxymethyl-5-(methoxycarbonyl)-6-methyl-4-(2-nitrophenyl)pyridine-3-carboxylic Acid Lactone | wellrx.comiu.edu |

Pharmacogenomic Considerations in Metabolism

The rate at which Nifedipine is metabolized, and thus the rate at which this compound is formed, can vary significantly among individuals due to genetic factors. This variability is a key consideration in pharmacogenomics. The primary enzyme responsible for Nifedipine metabolism, CYP3A5, is highly polymorphic. nih.gov

Genetic variations in the CYP3A5 gene can lead to different levels of enzyme expression and activity. For example, individuals carrying the CYP3A51 allele are considered "high expressers" of the enzyme, while those homozygous for variant alleles like CYP3A53 are "low expressers" or "non-expressers". nih.govresearchgate.net Studies have shown that the oral clearance of Nifedipine is significantly different between these groups, with high expressers metabolizing the drug more rapidly. iu.edu

This genetic difference directly impacts the metabolite profile. An individual with a high-activity CYP3A5 genotype will likely produce this compound and other metabolites at a faster rate compared to an individual with a low-activity genotype. nih.gov Therefore, the concentration of this lactone can serve as a phenotypic biomarker for CYP3A5 activity. Understanding these pharmacogenomic considerations is crucial for personalizing medicine, as it can help predict an individual's response to Nifedipine therapy and their susceptibility to drug interactions. nih.govresearchgate.net

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Nifedipine |

| Dehydro Nifedipine |

Future Directions and Emerging Research Avenues

Development of Novel Analytical Techniques for Enhanced Resolution and Sensitivity

The accurate quantification of Hydroxy Dehydro Nifedipine (B1678770) Lactone in biological matrices is paramount for pharmacokinetic and metabolic studies. While existing methods like high-performance liquid chromatography (HPLC) have been employed, the future lies in the development of more advanced analytical techniques. nih.govresearchgate.net Ultra-high-performance liquid chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) offers significantly higher resolution, sensitivity, and speed of analysis. nih.govpensoft.net A novel stability-indicating UPLC method has been shown to separate Nifedipine and its five potential impurities, including the lactone metabolite, in a fraction of the time of official pharmacopoeia methods, with a lower limit of quantification. nih.gov

Future research will likely focus on the development of chiral separation techniques to resolve the enantiomers of Hydroxy Dehydro Nifedipine Lactone. nih.govresearchgate.net Since many drugs exhibit stereoselective metabolism and pharmacological activity, understanding the disposition of individual enantiomers is crucial. nih.gov Advanced methods like capillary electrophoresis (CE) and HPLC with chiral stationary phases will be instrumental in this regard. nih.govresearchgate.net These techniques offer high separation efficiency and can be applied to study stereoselective metabolism and potential differences in biological activity between the enantiomers of this compound. nih.gov

| Analytical Technique | Key Advantages for this compound Analysis |

| UPLC-MS/MS | High resolution, enhanced sensitivity, rapid analysis time, suitable for complex biological matrices. nih.govpensoft.net |

| Chiral HPLC | Separation of enantiomers, allowing for stereoselective pharmacokinetic and pharmacodynamic studies. nih.gov |

| Capillary Electrophoresis (CE) | High separation efficiency, minimal sample consumption, rapid analysis. nih.govresearchgate.net |

Deeper Mechanistic Characterization of Biological Activities

While this compound is primarily considered an inactive metabolite of Nifedipine, a more profound investigation into its potential biological activities is warranted. It is known that the metabolism of Nifedipine can be altered in patients on long-term therapy, leading to significant levels of its metabolites. nih.gov This underscores the importance of understanding any intrinsic pharmacological or toxicological effects of the lactone metabolite itself.

Future studies should employ a range of in vitro and in vivo models to comprehensively characterize the biological profile of this compound. This includes assessing its activity on various ion channels, receptors, and enzymes beyond the L-type calcium channels targeted by Nifedipine. For instance, studies on Nifedipine analogues have revealed unexpected activities, such as blocking T-type calcium channels, which could be a fruitful area of investigation for its metabolites. nih.govsemanticscholar.org Furthermore, given the role of gut microbiota in drug metabolism, exploring the interaction between the microbiome and the formation and activity of this compound is a promising research direction. mdpi.comnih.gov

Exploration of Novel Synthetic Pathways and Biocatalysis for Analog Production

The synthesis of this compound and its analogues is essential for conducting detailed pharmacological and toxicological studies. Traditional chemical synthesis methods, such as the Hantzsch condensation used for Nifedipine and its analogues, can be effective but may lack stereoselectivity and produce byproducts. nih.govfrontiersin.orggoogle.comnih.gov

Emerging research is focusing on novel synthetic strategies, including biocatalysis, to produce these compounds with greater efficiency and stereocontrol. The use of enzymes, such as lipases and oxidoreductases, can offer highly selective transformations under mild reaction conditions. researchgate.net For example, microbial lipases have been successfully used for the kinetic resolution of chiral drug intermediates. researchgate.net The exploration of different microbial strains and enzyme engineering could lead to the development of robust biocatalytic processes for the synthesis of specific enantiomers of this compound and its novel analogues. This would facilitate a more detailed investigation of their structure-activity relationships.

Integrated Computational and Experimental Approaches in Metabolism and SAR Studies

The integration of computational modeling with experimental studies provides a powerful platform for understanding the metabolism and structure-activity relationships (SAR) of compounds like this compound. nih.gov Quantitative structure-activity relationship (QSAR) models and molecular docking studies can predict the biological activity and metabolic fate of novel analogues, thereby guiding synthetic efforts and reducing the need for extensive animal testing. nih.govnih.govnih.gov

For instance, QSAR studies on Nifedipine analogues have successfully correlated molecular properties with calcium channel blocking activity. nih.gov Similar models can be developed for this compound and its derivatives to predict their potential biological targets and metabolic stability. Molecular docking simulations can provide insights into the binding interactions of these compounds with metabolic enzymes, such as cytochrome P450s, and potential pharmacological targets. nih.govresearchgate.net The synergy between these in silico approaches and experimental validation will accelerate the discovery and optimization of new therapeutic agents. mdpi.com

| Computational Approach | Application in this compound Research |

| QSAR | Predict biological activity and metabolic stability of analogues. nih.govresearchgate.net |

| Molecular Docking | Elucidate binding interactions with enzymes and receptors. nih.govresearchgate.net |

| Pharmacophore Modeling | Identify key structural features for biological activity. |

| Molecular Dynamics Simulations | Study the dynamic behavior and stability of ligand-protein complexes. nih.gov |

Advanced Preclinical Models for Pharmacokinetic and Toxicological Assessment

To accurately predict the clinical behavior of this compound, it is crucial to utilize advanced preclinical models that closely mimic human physiology. While traditional animal models, such as rats, have been valuable, there is a growing emphasis on developing more predictive systems. nih.govnih.govpensoft.net

Spontaneously hypertensive rats (SHRs) have proven to be a useful model for studying the pharmacokinetics and pharmacodynamics of antihypertensive drugs and their metabolites in a disease state. mdpi.comnih.gov Future research should also incorporate more sophisticated models, such as humanized mouse models expressing human metabolic enzymes and transporters. The use of in vitro models, such as Caco-2 cell monolayers for assessing intestinal permeability and human liver microsomes for metabolic stability studies, will continue to be important. pensoft.net Furthermore, the development of physiologically based pharmacokinetic (PBPK) models can integrate data from various sources to simulate the absorption, distribution, metabolism, and excretion (ADME) of this compound in humans, providing valuable insights for clinical trial design.

Q & A

Basic Research Questions

Q. How can researchers identify and quantify Hydroxy Dehydro Nifedipine Lactone (HDNL) in biological matrices?

- Methodological Answer : HDNL can be quantified using high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS). Calibration curves should be prepared using deuterated analogs (e.g., [2H6]-Dehydro Nifedipine) as internal standards to correct for matrix effects . Sample preparation should include protein precipitation with acetonitrile followed by solid-phase extraction (SPE) to isolate HDNL from interfering metabolites like Dehydro Nifedipine N-Oxide . Validate the method per ICH guidelines by assessing recovery (≥80%), precision (RSD <15%), and sensitivity (LOQ ≤1 ng/mL) .

Q. What synthetic pathways are used to produce HDNL for reference standards?

- Methodological Answer : HDNL is synthesized via oxidation of Nifedipine using cytochrome P450 enzymes (e.g., CYP3A4) in vitro, followed by lactonization under acidic conditions (pH 3–4, 37°C). The reaction progress is monitored via UV-Vis spectroscopy (λmax = 238 nm) and confirmed by NMR (¹H and ¹³C) for structural elucidation . Purification involves flash chromatography (silica gel, ethyl acetate/hexane gradient) to achieve ≥98% purity, with stability testing under refrigerated (4°C) and ambient conditions to assess degradation kinetics .

Q. How does pH influence the stability of HDNL’s lactone ring?

- Methodological Answer : The lactone ring’ stability is pH-dependent. Under neutral or alkaline conditions (pH ≥7), hydrolysis occurs, converting HDNL to its open-chain hydroxy acid form. Equilibrium constants (Keq) can be calculated using HPLC to measure lactone:hydroxy acid ratios at varying pH levels (3–9). For instance, at pH 5.0, Keq ≈ 0.45 indicates preferential lactone formation, while at pH 8.0, Keq ≈ 0.02 favors hydrolysis . Buffered solutions (e.g., phosphate buffer, 0.1 M) are recommended for stability studies to mimic physiological conditions .

Advanced Research Questions

Q. How can isotopic labeling resolve ambiguities in HDNL’s metabolic pathways?

- Methodological Answer : Use [13C8]-Dehydro Nifedipine or [2H6]-HDNL as tracers in in vivo models (e.g., rat liver microsomes). Quantify labeled metabolites via LC-HRMS (high-resolution MS) to distinguish endogenous HDNL from exogenous sources. For example, a 13C isotopic pattern in HDNL-glucuronide confirms Phase II metabolism, while unlabeled peaks suggest de novo synthesis . Kinetic isotope effects (KIEs) can further elucidate rate-limiting steps in HDNL’s biotransformation .

Q. How to address contradictions in HDNL’s pharmacokinetic (PK) data across species?

- Methodological Answer : Conduct interspecies comparative studies using physiologically based pharmacokinetic (PBPK) modeling. Parameterize models with species-specific CYP3A4 activity, plasma protein binding (e.g., HDNL’s albumin affinity), and tissue distribution data. Validate models against empirical PK curves (AUC, Cmax) from rodent and human plasma samples. Discrepancies may arise from differences in metabolic clearance rates or enterohepatic recirculation, which can be tested via bile duct-cannulated animal models .

Q. What in silico approaches predict HDNL’s lactone ring stability in novel formulations?

- Methodological Answer : Apply density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model the lactone ring’s energy barriers for hydrolysis. Compare results with experimental ΔG values derived from equilibrium studies . Molecular dynamics (MD) simulations (e.g., AMBER force field) can predict HDNL’s interactions with excipients (e.g., cyclodextrins) in aqueous solutions, optimizing formulations for enhanced lactone stability .

Data Presentation Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.